molecular formula C21H15NO6S2 B3819525 N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide

N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide

Cat. No.: B3819525
M. Wt: 441.5 g/mol
InChI Key: WOGHVJGMARIAPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the chromen-4-yl group suggests potential biological activity, making this compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-oxochromen-4-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The chromen-4-yl group can be oxidized to form different derivatives.

    Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chromen-4-one derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as an antimicrobial or anticancer agent.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it might inhibit enzymes or interact with DNA to exert its effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)acetamide
  • N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzamide

Uniqueness

N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide is unique due to the combination of the sulfonamide and chromen-4-yl groups, which might confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO6S2/c23-21-15-19(18-13-7-8-14-20(18)28-21)22(29(24,25)16-9-3-1-4-10-16)30(26,27)17-11-5-2-6-12-17/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGHVJGMARIAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=O)OC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide
Reactant of Route 4
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide
Reactant of Route 5
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide
Reactant of Route 6
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.